![molecular formula C18H10BrN B2539128 2-Bromoindolo[3,2,1-jk]carbazole CAS No. 1174032-81-5](/img/structure/B2539128.png)

2-Bromoindolo[3,2,1-jk]carbazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

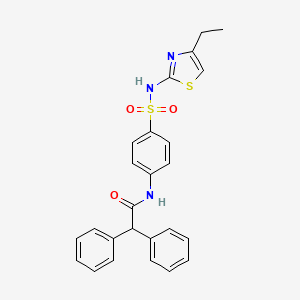

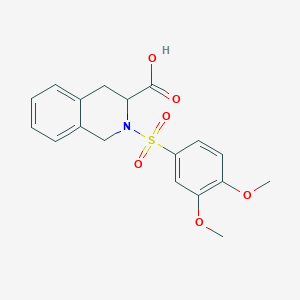

2-Bromoindolo[3,2,1-jk]carbazole, also known as ICz-Br, is a compound with a fully planarized arylamine building block . It has a molecular weight of 320.19 . It is commonly used as an OLED intermediate in the design of efficient blue thermally activated delayed fluorescent (TADF) emitters and bipolar host materials .

Synthesis Analysis

The synthesis of 2-Bromoindolo[3,2,1-jk]carbazole involves several steps . The compound is synthesized by dissolving a precursor in dichloromethane containing silica gel . The mixture is kept in an ice bath under dark conditions, and N-Bromosuccinimide is added in several times under stirring . After the reaction, the crude product is collected by filtration .Molecular Structure Analysis

The molecular formula of 2-Bromoindolo[3,2,1-jk]carbazole is C18H10BrN . It has a fully planarized arylamine building block, which could be weakly electron accepting or electron donating .Chemical Reactions Analysis

2-Bromoindolo[3,2,1-jk]carbazole can be used as a raw material to synthesize TADF emitters . It is commonly used to prepare highly efficient thermally activated delayed fluorescence emitters .Physical And Chemical Properties Analysis

2-Bromoindolo[3,2,1-jk]carbazole is a solid at 20 degrees Celsius . It has a melting point of 208-210 degrees Celsius . The compound appears as a white to light yellow to light orange powder or crystal .Wissenschaftliche Forschungsanwendungen

Organic Electronics and Field-Effect Transistors

2-Bromoindolo[3,2,1-jk]carbazole derivatives have been studied extensively for their application in organic electronics, particularly in organic field-effect transistors (OFETs). The high crystallinity of indolo[3,2-b]carbazole (IC) derivatives makes them particularly suitable for p-channel OFETs. Advanced synthesis methods have enabled the creation of soluble materials with the IC framework, enhancing their application potential in thin films and transistors, achieving significant hole mobility rates (Boudreault et al., 2010).

Catalytic Amination and Amidation

The compound has also been used in the field of chemical synthesis, particularly in the amination and amidation of bromoindole and related derivatives. This process is facilitated by palladium complexes, showcasing the compound's versatility in organic synthesis (Sergeev et al., 2005).

Optical and Electrochemical Properties

2-Bromoindolo[3,2,1-jk]carbazole-based materials have been synthesized and investigated for their optical and electrochemical properties. These materials exhibit potential as deep blue fluorescent materials, with narrow full-width at half maximum (FWHM), indicating their suitability for applications requiring high-color purity (Hiraga et al., 2021).

Novel Synthesis Methods

Efficient synthesis methods have been developed for 2-Bromoindolo[3,2,1-jk]carbazoles. These methods involve palladium-catalyzed intramolecular cyclization, indicating the compound's flexibility and utility in various chemical synthesis processes (Lv et al., 2012).

Wirkmechanismus

Target of Action

The primary target of 2-Bromoindolo[3,2,1-jk]carbazole is the organic light-emitting diode (OLED) system . It is an OLED intermediate that has been commonly used in the design of efficient blue thermally activated delayed fluorescent (TADF) emitters and bipolar host materials .

Mode of Action

2-Bromoindolo[3,2,1-jk]carbazole has a fully planarized arylamine building block which could be weakly electron accepting or electron donating . This property allows it to interact with the OLED system, contributing to the design of efficient blue TADF emitters and bipolar host materials .

Biochemical Pathways

It is known that this compound plays a significant role in the oled system, contributing to the efficiency of blue tadf emitters and bipolar host materials .

Result of Action

The result of the action of 2-Bromoindolo[3,2,1-jk]carbazole is the creation of efficient blue TADF emitters and bipolar host materials in OLED systems . This leads to improved performance and efficiency of these systems.

Action Environment

The action environment of 2-Bromoindolo[3,2,1-jk]carbazole is within the OLED system . .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

10-bromo-1-azapentacyclo[10.6.1.02,7.08,19.013,18]nonadeca-2,4,6,8,10,12(19),13,15,17-nonaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10BrN/c19-11-9-14-12-5-1-3-7-16(12)20-17-8-4-2-6-13(17)15(10-11)18(14)20/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZQSJLJBZFEDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC(=CC4=C3N2C5=CC=CC=C54)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromoindolo[3,2,1-jk]carbazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Methylsulfonylphenyl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2539045.png)

![2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide](/img/structure/B2539047.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide](/img/structure/B2539048.png)

![N4-(benzo[d][1,3]dioxol-5-yl)-5-nitropyrimidine-4,6-diamine](/img/structure/B2539059.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2539063.png)

![1-Oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate](/img/structure/B2539066.png)

![Ethyl 5-(2-(4-chlorophenoxy)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2539067.png)

![5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/no-structure.png)